molecular formula C14H11Cl2N3O3 B12918301 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- CAS No. 98532-67-3

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-

Cat. No.: B12918301
CAS No.: 98532-67-3
M. Wt: 340.2 g/mol
InChI Key: DSBJCXOOXAUGCZ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- is a complex organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- involves multiple steps, starting with the preparation of the benzofuran derivative. The benzofuran derivative is then reacted with a dioxolane precursor under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The benzofuran moiety may contribute to the compound’s binding affinity and specificity, while the dioxolane ring can influence its solubility and stability.

Comparison with Similar Compounds

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- can be compared with other similar compounds, such as:

    1H-1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their biological activities and applications.

    Benzofuran derivatives: Compounds with the benzofuran moiety exhibit diverse pharmacological properties and are used in various therapeutic areas.

    Dioxolane derivatives: These compounds are known for their stability and are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- lies in its combination of these three structural elements, which imparts distinct chemical and biological properties.

Properties

CAS No.

98532-67-3

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C14H11Cl2N3O3/c15-10-3-9-4-12(22-13(9)11(16)5-10)14(20-1-2-21-14)6-19-8-17-7-18-19/h3-5,7-8H,1-2,6H2

InChI Key

DSBJCXOOXAUGCZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl

Origin of Product

United States

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